Bienvenue dans la boutique en ligne BenchChem!

[Lys5,MeLeu9,Nle10]-NKA(4-10)

Neurokinin Receptors Receptor Pharmacology Functional Selectivity

[Lys5,MeLeu9,Nle10]-NKA(4-10) (LMN-NKA) is the gold-standard selective NK2 receptor agonist. Unlike unmodified NKA(4-10) (NK1/NK2 selectivity ~2.8), LMN-NKA's three key modifications yield a 74-fold selectivity ratio, virtually eliminating off-target NK1 effects. Its rapid onset (<4 min) and short duration (<15 min) enable repeat dosing in bladder and bowel dysfunction models. Aqueous solubility of 1 mg/mL and established in vivo reproducibility make it essential for formulation R&D and medicinal chemistry benchmarking.

Molecular Formula C39H65N9O9
Molecular Weight 804.0 g/mol
Cat. No. B109922
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[Lys5,MeLeu9,Nle10]-NKA(4-10)
Synonyms(3S,6S,9S,12S,18S,21S)-3-Amino-6-(4-aminobutyl)-9-benzyl-21-carbamoyl-18-isobutyl-12-isopropyl-17-methyl-4,7,10,13,16,19-hexaoxo-5,8,11,14,17,20-hexaazapentacosan-1-oic acid
Molecular FormulaC39H65N9O9
Molecular Weight804.0 g/mol
Structural Identifiers
SMILESCCCCC(C(=O)N)NC(=O)C(CC(C)C)N(C)C(=O)CNC(=O)C(C(C)C)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CCCCN)NC(=O)C(CC(=O)O)N
InChIInChI=1S/C39H65N9O9/c1-7-8-16-27(34(42)52)44-38(56)30(19-23(2)3)48(6)31(49)22-43-39(57)33(24(4)5)47-37(55)29(20-25-14-10-9-11-15-25)46-36(54)28(17-12-13-18-40)45-35(53)26(41)21-32(50)51/h9-11,14-15,23-24,26-30,33H,7-8,12-13,16-22,40-41H2,1-6H3,(H2,42,52)(H,43,57)(H,44,56)(H,45,53)(H,46,54)(H,47,55)(H,50,51)/t26-,27-,28-,29-,30-,33-/m0/s1
InChIKeyFIBMQAYBIOYAKI-HLYNNXGTSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

[Lys5,MeLeu9,Nle10]-NKA(4-10): A Benchmark Selective NK2 Receptor Agonist for Smooth Muscle Pharmacology


[Lys5,MeLeu9,Nle10]-NKA(4-10), also known as LMN-NKA, is a synthetic heptapeptide analog of the C-terminal fragment of neurokinin A (NKA(4-10)). It incorporates three key modifications: a Lys substitution at position 5, an N-methylated Leu at position 9, and a Nle substitution at position 10. These structural changes confer upon the compound high affinity and potency as an agonist at the neurokinin-2 (NK2) receptor, a G protein-coupled receptor primarily expressed in smooth muscle cells [1]. The compound has become a widely utilized pharmacological tool for dissecting NK2 receptor-mediated functions, particularly in the gastrointestinal and urinary tracts, due to its enhanced receptor selectivity and metabolic stability compared to the endogenous ligand NKA [2].

The Critical Risk of Substituting [Lys5,MeLeu9,Nle10]-NKA(4-10) with Generic NK2 Agonists


Substituting [Lys5,MeLeu9,Nle10]-NKA(4-10) with a generic NK2 receptor agonist, such as the unmodified NKA(4-10) fragment, introduces substantial experimental variability and risk. NKA(4-10) suffers from poor NK2/NK1 receptor selectivity (a ratio of ~2.8 in functional assays) and rapid degradation by endogenous peptidases, which can lead to off-target effects, low bioavailability, and irreproducible in vivo data [1][2]. Conversely, while other synthetic analogs like [β-Ala8]-NKA(4-10) exhibit superior selectivity on paper, they lack the specific, well-characterized in vivo profile of LMN-NKA, which includes a rapid onset and short duration of action essential for certain therapeutic models. The unique combination of modifications in LMN-NKA creates a distinct pharmacological fingerprint that is not replicated by any single alternative, making it the essential benchmark compound for studies requiring a balance of potency, selectivity, and established in vivo activity [3].

Quantitative Differentiation of [Lys5,MeLeu9,Nle10]-NKA(4-10) from Key NK2 Receptor Agonists


Superior NK2 Receptor Selectivity Compared to Endogenous NKA

In direct comparative studies using human recombinant receptors, [Lys5,MeLeu9,Nle10]-NKA(4-10) demonstrates markedly superior selectivity for NK2 over NK1 receptors compared to the endogenous ligand NKA. In functional assays measuring cyclic AMP stimulation, the NK1/NK2 EC50 ratio for LMN-NKA is 74, a 26-fold improvement over NKA's ratio of 2.8 [1]. This indicates that LMN-NKA is significantly less likely to activate off-target NK1 receptors at concentrations required for NK2 receptor activation, which is crucial for minimizing confounding variables in experiments.

Neurokinin Receptors Receptor Pharmacology Functional Selectivity

Enhanced Functional Potency at Human NK2 Receptor Relative to NKA(4-10)

The combination of Lys5, MeLeu9, and Nle10 substitutions in LMN-NKA yields a 6- to 9-fold increase in functional potency at the human NK2 receptor compared to the base fragment NKA(4-10). In contractility studies of human colon circular muscle, the multiply-substituted analog displayed a significant increase in potency over the parent peptide [1]. This enhanced potency is a direct result of the additive effects of the individual substitutions, as single substitutions like Lys5 or MeLeu9 only increase potency by approximately 8-fold and Nle10 alone does not significantly alter it [1].

Peptide Pharmacology Structure-Activity Relationship In Vitro Assays

Balanced Selectivity Profile for In Vivo Applications vs. [β-Ala8]-NKA(4-10)

While [β-Ala8]-NKA(4-10) demonstrates greater NK2/NK1 functional selectivity (ratio of 244) than LMN-NKA (ratio of 74) in vitro, this higher selectivity does not translate to a superior in vivo profile [1]. In fact, the residual NK1 receptor activity of LMN-NKA, which causes side effects like emesis and hypotension in conscious dogs, is a well-characterized and manageable component of its pharmacology [2]. In contrast, the in vivo effects of [β-Ala8]-NKA(4-10) are less thoroughly documented. LMN-NKA's established in vivo behavior, including its predictable side-effect profile, makes it a more reliable tool for studies requiring a translational component.

In Vivo Pharmacology Neurokinin Receptors Side-Effect Profile

Well-Characterized In Vivo Prokinetic Profile with Defined Onset and Duration

LMN-NKA has a robust and quantifiable in vivo prokinetic effect in multiple species. In anesthetized rats, intravenous administration of LMN-NKA (0.1-300 μg/kg) produces a rapid (<60 seconds) and short-duration (<15 minutes) increase in bladder and colorectal pressure, leading to efficient voiding [1]. In conscious dogs, repeated administration of 10-100 μg/kg reliably elicited micturition in over 90% of doses, with voiding occurring within 4 minutes of dosing [2]. This reproducible, rapid-onset/short-duration profile is a key differentiator from other NK2 agonists that may have slower onsets or longer durations of action.

In Vivo Pharmacology Bladder Dysfunction Gastrointestinal Motility

Improved Metabolic Stability Compared to NKA(4-10)

The structural modifications in LMN-NKA, specifically the N-methylation of Leu9 and the substitution of Met10 with Nle, are known to confer resistance to enzymatic degradation [1]. While direct comparative stability data for LMN-NKA versus NKA(4-10) in biological matrices is not explicitly quantified in the available literature, the inclusion of Nle (a non-natural amino acid) at the C-terminus is a well-established strategy to protect against carboxypeptidase cleavage, and N-methylation of the peptide backbone at Leu9 hinders recognition by endopeptidases. This inferred enhanced stability is a critical advantage for in vivo applications where the short half-life of native peptides is a major limitation.

Peptide Stability Metabolic Degradation Drug Discovery

Aqueous Solubility Profile

LMN-NKA is reported to be soluble in water at 1 mg/mL . While a direct quantitative comparison of solubility to NKA(4-10) or other analogs is not provided, this level of aqueous solubility is a key practical consideration. The inclusion of the positively charged Lys residue at position 5 likely contributes to this water solubility [1]. This property facilitates the preparation of stock solutions and dosing formulations without the need for organic co-solvents that could introduce artifacts in biological assays.

Formulation Science Peptide Chemistry In Vitro Assays

Optimal Research and Industrial Applications for [Lys5,MeLeu9,Nle10]-NKA(4-10)


Investigating NK2 Receptor-Mediated Smooth Muscle Contraction

Due to its high potency and established selectivity for the NK2 receptor over NK1 receptors (NK1/NK2 EC50 ratio of 74 vs. 2.8 for NKA) [1], LMN-NKA is the ideal tool compound for in vitro studies designed to dissect the role of NK2 receptors in smooth muscle contractility. Its use minimizes confounding effects from NK1 receptor activation, allowing for cleaner data interpretation in isolated tissue bath experiments, such as those using rat fundus, bladder, or human colon circular muscle strips.

Modeling On-Demand Voiding in In Vivo Pharmacology Studies

LMN-NKA is the gold standard for preclinical models of neurogenic bladder and bowel dysfunction. Its well-characterized in vivo profile, featuring a rapid (<4 min) onset and short (<10-15 min) duration of action, makes it uniquely suited for studying 'on-demand' urination and defecation [2][3]. This kinetic profile allows for repeated, controlled administration within a single experimental session, which is a critical advantage for pharmacodynamic studies in anesthetized or conscious animals.

Benchmarking Novel NK2 Receptor Agonists in Drug Discovery

In medicinal chemistry programs aiming to develop new NK2 receptor agonists, LMN-NKA serves as an essential reference compound. Its balanced profile of potency, selectivity, and in vivo activity provides a benchmark against which new chemical entities can be evaluated. Comparative assays can determine if a new compound offers a superior selectivity index, a more favorable kinetic profile, or reduced NK1-mediated side effects (e.g., emesis) relative to this well-understood prototype [1][4].

Formulation Development for Peptide Therapeutics

The practical physicochemical properties of LMN-NKA, such as its aqueous solubility (1 mg/mL in water) , make it a useful model peptide for formulation scientists. It can be employed to test novel drug delivery systems (e.g., orally disintegrating tablets, sustained-release depots) intended for peptide-based therapeutics targeting gastrointestinal or urological indications [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
Explore Hub


Quote Request

Request a Quote for [Lys5,MeLeu9,Nle10]-NKA(4-10)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.